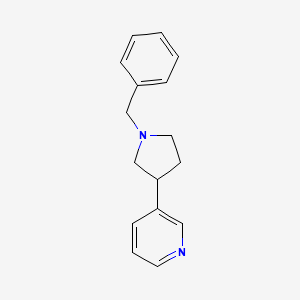

3-(1-Benzylpyrrolidin-3-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

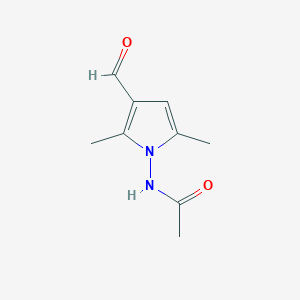

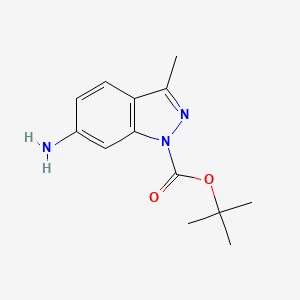

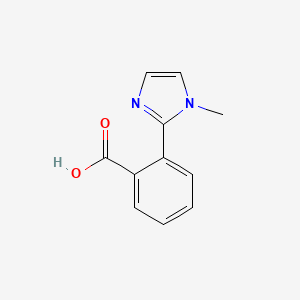

The molecular structure of “3-(1-Benzylpyrrolidin-3-yl)pyridine” consists of a pyrrolidine ring attached to a pyridine ring via a benzyl group. The molecular weight of the compound is 238.33 g/mol.Physical And Chemical Properties Analysis

The boiling point of “3-(1-Benzylpyrrolidin-3-yl)pyridine” is approximately 285.7±29.0°C at 760 mmHg .科学的研究の応用

Synthesis and Structural Studies

The synthesis and structural investigation of various compounds related to 3-(1-Benzylpyrrolidin-3-yl)pyridine have been explored in several studies. For instance, the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids has been reported, highlighting the impact of different substituents on the physicochemical properties and their potential coordination to metal centers which could affect both photophysical properties and ligand conformations (Tzimopoulos et al., 2010). Additionally, the creation of novel 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives has been studied, emphasizing the synthetic approaches and characterization of these compounds (Mobinikhaledi et al., 2009).

Photophysical and Electrochemical Applications

Research has also focused on the development of materials for optoelectronic applications, such as electroluminescent devices. A study on the high efficiency of orange-red iridium(III) complexes for OLEDs, which achieved a maximum luminance and an external quantum efficiency significantly higher than previous materials, showcases the potential of pyridine derivatives in enhancing the performance of light-emitting diodes (Su et al., 2021).

Supramolecular Chemistry and Crystal Engineering

The synthesis and characterization of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents reveal how balancing hydrogen-bond donors and acceptors can lead to the formation of complex structures with potential applications in crystal engineering and molecular recognition (Aakeröy et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

The development of simple bipolar host materials incorporating pyridine units for phosphorescent OLEDs has demonstrated the ability to achieve high-efficiency blue, green, and white phosphorescence, underscoring the versatility of pyridine derivatives in electronic applications (Li et al., 2016).

Coordination Chemistry

The study of coordination chemistry of pyridine derivatives has led to the synthesis of compounds with potential applications in biological sensing and photochemical processes. For example, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines as versatile terpyridine analogues have been explored for their unique luminescent and magnetic properties (Halcrow, 2005).

特性

IUPAC Name |

3-(1-benzylpyrrolidin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-5-14(6-3-1)12-18-10-8-16(13-18)15-7-4-9-17-11-15/h1-7,9,11,16H,8,10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXWQOSUDSSVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CN=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601469 |

Source

|

| Record name | 3-(1-Benzylpyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzylpyrrolidin-3-yl)pyridine | |

CAS RN |

145105-05-1 |

Source

|

| Record name | 3-(1-Benzylpyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)